molecular formula C14H12N2O6S B2478133 (4-Acetamidophenyl) 2-nitrobenzenesulfonate CAS No. 321679-58-7

(4-Acetamidophenyl) 2-nitrobenzenesulfonate

Cat. No.: B2478133
CAS No.: 321679-58-7
M. Wt: 336.32
InChI Key: DERKUGPZDAIWMX-UHFFFAOYSA-N
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Description

(4-Acetamidophenyl) 2-nitrobenzenesulfonate is a chemical compound known for its diverse applications in various fields, including medical, environmental, and industrial research. This compound is characterized by its unique chemical structure, which includes an acetamidophenyl group and a nitrobenzenesulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Acetamidophenyl) 2-nitrobenzenesulfonate typically involves a multi-step process. One common method includes the nitration of 4-acetamidophenol followed by sulfonation. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the aromatic ring. The sulfonation step involves the reaction of the nitrated compound with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of catalysts and controlled temperature and pressure conditions are crucial in achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Acetamidophenyl) 2-nitrobenzenesulfonate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation: The compound can undergo oxidation reactions, where the acetamidophenyl group is oxidized to form different products.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 4-Acetamidophenylamine.

    Substitution: Various substituted phenyl derivatives.

    Oxidation: Oxidized acetamidophenyl derivatives.

Scientific Research Applications

(4-Acetamidophenyl) 2-nitrobenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Acetamidophenyl) 2-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonate group enhances the compound’s solubility and facilitates its transport within biological systems. The acetamidophenyl group can interact with proteins and enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Acetamidophenyl-2-nitrobenzoate
  • 4-Acetamidophenyl-2-nitrobenzenesulfonamide
  • 4-Acetamidophenyl-2-nitrobenzenesulfonyl chloride

Uniqueness

(4-Acetamidophenyl) 2-nitrobenzenesulfonate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitro and sulfonate groups allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

(4-acetamidophenyl) 2-nitrobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6S/c1-10(17)15-11-6-8-12(9-7-11)22-23(20,21)14-5-3-2-4-13(14)16(18)19/h2-9H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERKUGPZDAIWMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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